molecular formula C7H14N4 B13152786 1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine

1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13152786
M. Wt: 154.21 g/mol
InChI Key: BHSONZJCUAPDBC-UHFFFAOYSA-N
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Description

1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine is an organic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring substituted with a pentan-3-yl group. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine typically involves the cyclization of amidines with carboxylic acids followed by subsequent cyclization with hydrazines. This one-pot approach is efficient and allows for the parallel synthesis of various 1,3,5-trisubstituted 1,2,4-triazoles .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions: 1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and anticancer agents.

    Industry: Utilized in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family.

    1,3,5-Trisubstituted 1,2,4-triazoles: Compounds with similar substitution patterns on the triazole ring.

    Pentyl-substituted triazoles: Compounds with similar alkyl chain substitutions.

Uniqueness: 1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the pentan-3-yl group can affect the compound’s lipophilicity and interaction with biological targets, making it distinct from other triazole derivatives .

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

1-pentan-3-yl-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H14N4/c1-3-6(4-2)11-5-9-7(8)10-11/h5-6H,3-4H2,1-2H3,(H2,8,10)

InChI Key

BHSONZJCUAPDBC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1C=NC(=N1)N

Origin of Product

United States

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